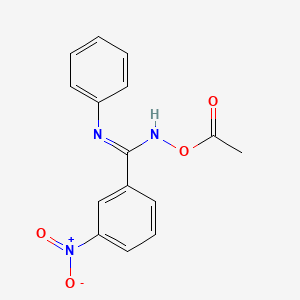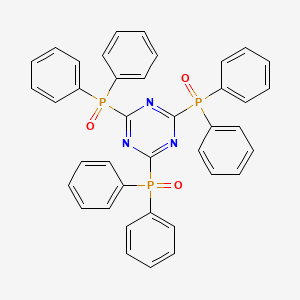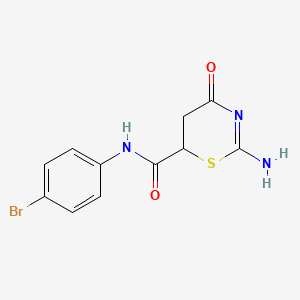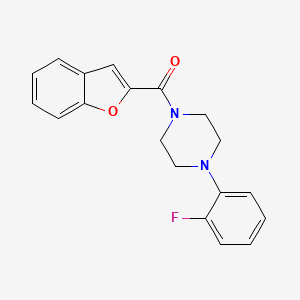![molecular formula C14H24NO4P B5178683 diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate, also known as VX, is a highly toxic nerve agent that can cause severe damage to the nervous system. It was developed in the mid-20th century as a chemical warfare agent and has been banned by the Chemical Weapons Convention. Despite its lethal nature, VX has been extensively studied for its potential use in scientific research.
Mécanisme D'action
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate acts by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately leading to respiratory failure and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound exposure are severe and can lead to death within minutes to hours. Symptoms of this compound exposure include convulsions, respiratory failure, and loss of consciousness. This compound can also cause long-term neurological damage and other health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate in lab experiments is that it is a highly potent and specific inhibitor of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in the nervous system. However, this compound is also highly toxic and requires strict safety precautions when handling. It can also be difficult to obtain due to its status as a banned chemical weapon.
Orientations Futures
There are several future directions for research involving diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate. One area of interest is the development of more effective antidotes and treatments for nerve agent exposure. Another area of research is the development of new methods for detecting nerve agents, including this compound, in the environment. Additionally, this compound may be useful in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diisobutyl phosphite, which is reacted with 3-hydroxypyridine to form this compound. The final product is purified using various techniques, including chromatography and distillation.
Applications De Recherche Scientifique
Diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate has been used in a wide range of scientific research applications, including the study of enzymes, receptors, and ion channels. It has been particularly useful in the study of acetylcholinesterase, an enzyme that plays a critical role in nerve function. This compound has also been used to study the effects of nerve agents on the nervous system, as well as the development of antidotes and treatments for nerve agent exposure.
Propriétés
IUPAC Name |
bis(2-methylpropoxy)phosphoryl-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4P/c1-11(2)9-18-20(17,19-10-12(3)4)14(16)13-6-5-7-15-8-13/h5-8,11-12,14,16H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMBJQFEHQCPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CN=CC=C1)O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)




![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)

![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)

![N-(4-acetylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5178667.png)

![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)
